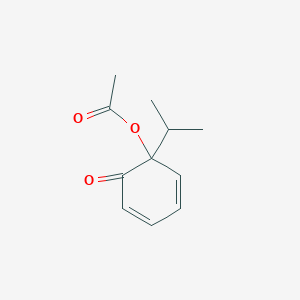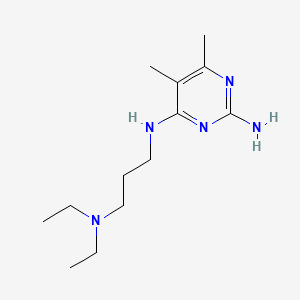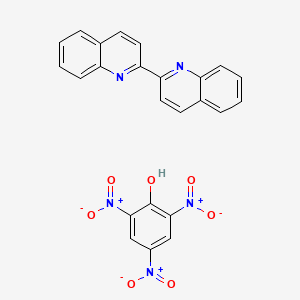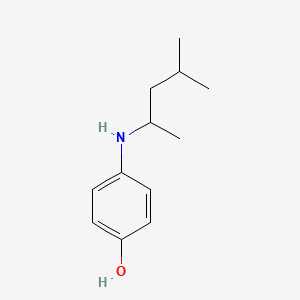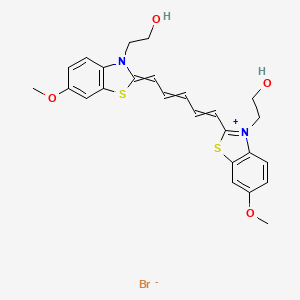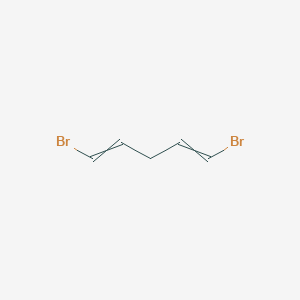![molecular formula C11H17NO4 B14507989 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol CAS No. 63556-90-1](/img/structure/B14507989.png)
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol is an organic compound with a complex structure that includes phenol, hydroxy, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl ether, followed by the reaction with ethanolamine to introduce the amino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ether derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol involves its interaction with specific molecular targets and pathways. The phenolic and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}benzoic acid
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}aniline
- 2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}benzene
Uniqueness
2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
63556-90-1 |
|---|---|
Molekularformel |
C11H17NO4 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]phenol |
InChI |
InChI=1S/C11H17NO4/c13-6-5-12-7-9(14)8-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2 |
InChI-Schlüssel |
XJUXDHTWDNLLMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OCC(CNCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






